![molecular formula C8H13NO2 B126239 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 149494-52-0](/img/structure/B126239.png)
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that has been widely used for recreational purposes. Cocaine is derived from the leaves of the coca plant, which is native to South America. The drug has been used for centuries by indigenous people for its stimulating effects. Today, cocaine is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse.
Wirkmechanismus
Cocaine works by blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which leads to the drug's stimulant effects. Cocaine also affects other neurotransmitters, including GABA and glutamate, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
Cocaine has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug also affects the central nervous system, leading to increased alertness, energy, and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
Cocaine has been used in a number of laboratory experiments to study its effects on the brain and behavior. The drug's powerful stimulant effects make it a useful tool for studying the mechanisms of addiction and reward. However, the potential for abuse and addiction limits its use in research, and alternative compounds are often used instead.
Zukünftige Richtungen
There are a number of future directions for research on Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds. One area of research is the development of new medications for the treatment of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate addiction. Researchers are also exploring the use of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds in the treatment of other disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, new compounds are being developed that mimic the effects of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate without the potential for abuse and addiction.
Synthesemethoden
Cocaine is synthesized from the leaves of the coca plant through a complex process that involves several chemical reactions. The first step in the synthesis process is the extraction of the coca leaves using a solvent such as gasoline or kerosene. The resulting extract is then treated with a series of chemicals, including sulfuric acid, potassium permanganate, and hydrochloric acid, to produce pure Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride.
Wissenschaftliche Forschungsanwendungen
Cocaine has been the subject of extensive scientific research due to its powerful stimulant effects and potential for abuse. Researchers have studied the drug's mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Cocaine has been found to increase the levels of dopamine, a neurotransmitter that is involved in reward and pleasure pathways in the brain. This increase in dopamine levels is responsible for the drug's euphoric effects and its potential for abuse.
Eigenschaften
CAS-Nummer |
149494-52-0 |
|---|---|
Produktname |
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
BQCQFRLCYCZHOD-FSDSQADBSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
Kanonische SMILES |
COC(=O)C1CC2CC1NC2 |
Synonyme |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R,4R,6R)-rel- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



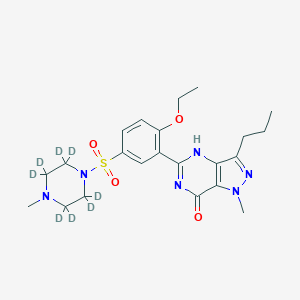
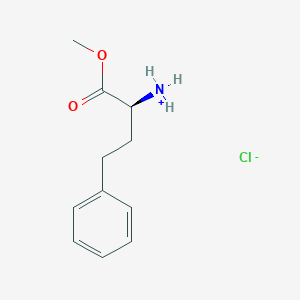
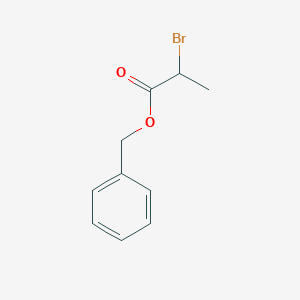
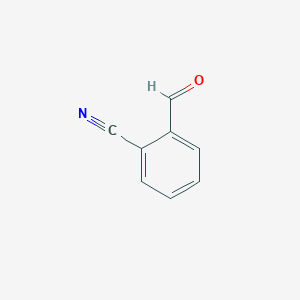

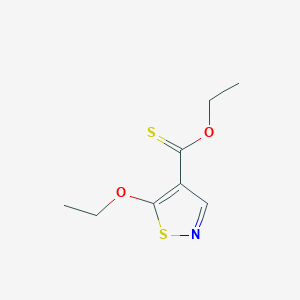
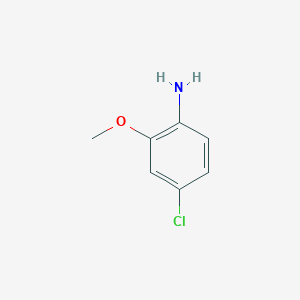
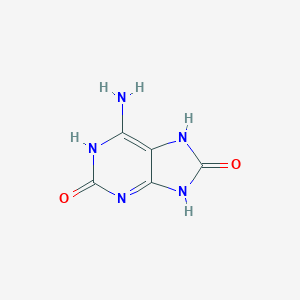
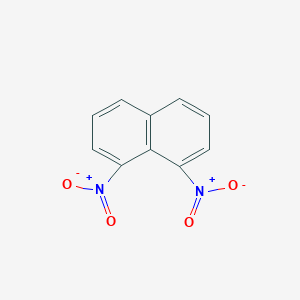
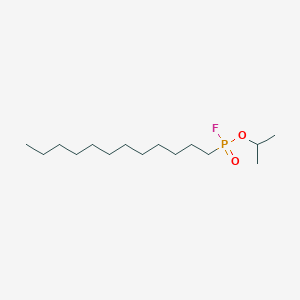
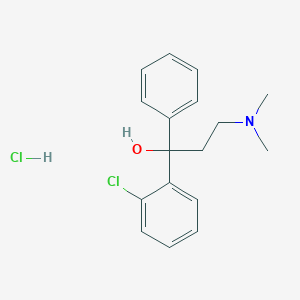
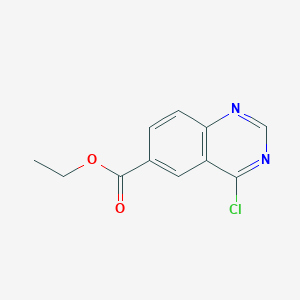
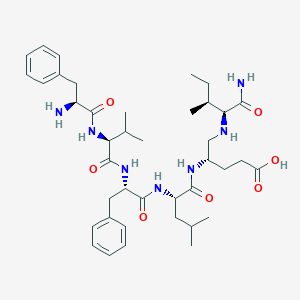
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)